
Cyanobis(2-methylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanobis(2-methylpropyl)amine is an organic compound with the molecular formula C₉H₁₈N₂. It is characterized by the presence of a cyano group (–CN) and two 2-methylpropyl groups attached to an amine nitrogen. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyanobis(2-methylpropyl)amine typically involves the reaction of 2-methylpropylamine with a cyanating agent. One common method is the cyanoacetylation of amines, where 2-methylpropylamine reacts with methyl cyanoacetate under solvent-free conditions at room temperature . Another method involves the direct treatment of 2-methylpropylamine with ethyl cyanoacetate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyanobis(2-methylpropyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Condensation Reactions: Catalysts like acids or bases can facilitate these reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions include various substituted amines, heterocyclic compounds, and reduced amine derivatives.
Applications De Recherche Scientifique
Cyanobis(2-methylpropyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: This compound is used in the production of polymers, catalysts, and other functional materials.
Mécanisme D'action
The mechanism of action of Cyanobis(2-methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanobis(2-methylpropyl)amine: C₉H₁₈N₂
N-cyanoacetamides: Compounds with a cyano group and an acetamide moiety.
5-Amino-pyrazoles: Compounds with an amino group and a pyrazole ring.
Uniqueness
This compound is unique due to its specific structure, which combines a cyano group with two 2-methylpropyl groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
bis(2-methylpropyl)cyanamide |
InChI |
InChI=1S/C9H18N2/c1-8(2)5-11(7-10)6-9(3)4/h8-9H,5-6H2,1-4H3 |
Clé InChI |
QIMWGBBNDPJVCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



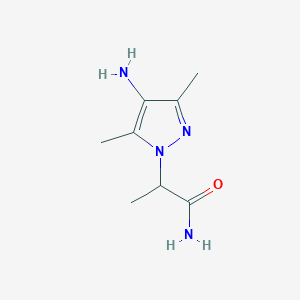
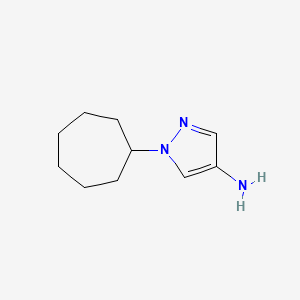
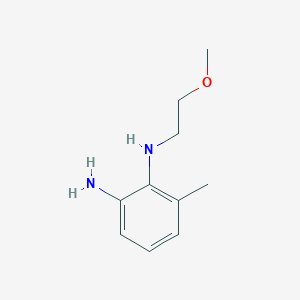

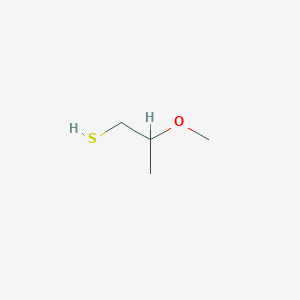

![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)
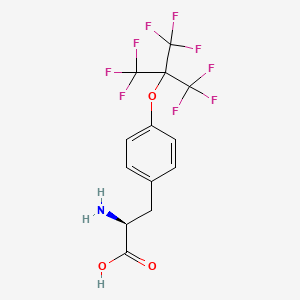



![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
